molecular formula C11H18F3NO3 B153414 Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 550371-74-9

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B153414
M. Wt: 269.26 g/mol
InChI Key: BPCANPVVCVCTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and this particular compound is modified with various functional groups that impart unique physical and chemical properties. It serves as an intermediate in the synthesis of various biologically active compounds, including antiarteriosclerotics and anticancer drugs .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available or readily synthesized intermediates. For instance, tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate of novel antiarteriosclerotics, was prepared using a safe, scalable Reformatsky-type reaction followed by Red-Al reduction . Another derivative, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the versatility of piperidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using single-crystal X-ray diffraction (XRD) analysis. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was crystallized in the monoclinic space group P21/c, with typical bond lengths and angles for this type of compound . XRD data provide crucial information about the three-dimensional arrangement of atoms in the crystal lattice, which is essential for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization. These reactions are often used to introduce new functional groups or to build complex molecular architectures. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The ability to undergo diverse reactions makes piperidine derivatives valuable intermediates in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the steric bulk, affecting the compound's solubility and reactivity. The introduction of electronegative atoms like fluorine can alter the electronic distribution within the molecule, impacting its chemical behavior. Spectroscopic techniques such as FT-IR, NMR, and LCMS are commonly used to characterize these compounds and provide insights into their properties .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is utilized as a starting material in the synthesis of intermediates like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which are pivotal in the production of biologically active compounds such as crizotinib. This process involves a three-step synthesis, demonstrating the compound's role in facilitating complex chemical transformations necessary for developing therapeutic agents (Kong et al., 2016).

Crystallographic Studies

In crystallography, derivatives of tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, have been studied to understand their molecular structure and packing. X-ray studies have revealed insights into the compound's structural orientation and hydrogen bonding patterns, contributing to a deeper understanding of molecular interactions and stability (Didierjean et al., 2004).

Intermediate in Synthesis Processes

The compound also serves as an intermediate in various synthesis processes aimed at producing complex molecules. For example, it has been used in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, showcasing its versatility in pharmaceutical synthesis (Wang et al., 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCANPVVCVCTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

CAS RN

550371-74-9
Record name tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate (0.512 g, 1.50 mmol), in methanol (10 mL) was potassium carbonate (0.25 g, 1.81 mmol). The resulting mixture was stirred at room temperature for 12 hours. Filtration and concentration provided an orange residue that was purified by silica gel chromatography (97:3 dichloromethane:methanol) to give tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (0.07 g, 14% yield). MS (EI) for C11H18F3NO3: 269 (MH+).
Quantity
0.512 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Tetrabutylammonium fluoride (50 mg, 1M solution in tetrahydrofuran) was added to an ice-cooled solution of (trifluoromethyl)trimethylsilane (2.1 g, 15 mmol) and tert-butyl 4-oxo-1-piperidinecarboxylate (2 g, 10 mmol) in tetrahydrofuran (20 ml), and the reaction stirred at room temperature for 18 hours. The mixture was concentrated under reduced pressure, the residue suspended in ethyl acetate, hydrochloric acid (20 ml, 1N) was added, the mixture stirred for an hour, and then neutralised using sodium bicarbonate. The solution was washed with water, then brine, dried (MgSO4) and evaporated under reduced pressure to give a gum. This was purified by column chromatography on silica gel using an elution gradient of dichloromethane:methanol (100:0 to 98:2) to afford the title compound, 1.94 g.
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.